Lithium(1+) ion 2-chloropyridine-3-sulfinate

Description

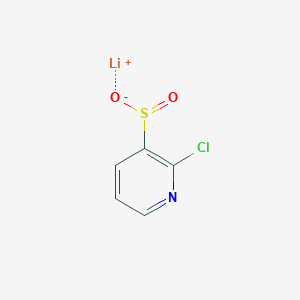

Lithium(1+) ion 2-chloropyridine-3-sulfinate is a lithium salt featuring a sulfinate group (-SO₂⁻) attached to the 3-position of a 2-chloropyridine ring. The compound’s molecular formula can be inferred as C₅H₃ClNO₂S·Li, with the chlorine substituent at the 2-position of the pyridine ring influencing its electronic and steric properties.

Properties

IUPAC Name |

lithium;2-chloropyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.Li/c6-5-4(10(8)9)2-1-3-7-5;/h1-3H,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFNSNKGRSBTQA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=C(N=C1)Cl)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-chloropyridine-3-sulfinate typically involves the reaction of 2-chloropyridine-3-sulfinic acid with lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2-chloropyridine-3-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert the sulfinate group to a sulfonic acid.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfonates

Reduction: Sulfonic acids

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Lithium(1+) ion 2-chloropyridine-3-sulfinate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating certain medical conditions.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-chloropyridine-3-sulfinate involves its interaction with molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the chloropyridine and sulfinate groups contribute to its reactivity and binding properties. The precise molecular targets and pathways are still under investigation, but they may include enzymes involved in redox reactions and cellular signaling .

Comparison with Similar Compounds

Table 1: Structural Comparison of Lithium Sulfinate Derivatives

| Compound Name | CAS Number | Substituent Position | Functional Group | Molecular Formula* |

|---|---|---|---|---|

| Lithium(1+) ion 2-chloropyridine-3-sulfinate | Not provided | 2-Cl, 3-SO₂⁻ | Chloropyridine sulfinate | C₅H₃ClNO₂S·Li |

| Lithium(1+) ion 6-chloropyridine-3-sulfinate | Not provided | 6-Cl, 3-SO₂⁻ | Chloropyridine sulfinate | C₅H₃ClNO₂S·Li |

| Lithium(1+) ion 5-(tert-butoxycarbonylamino)pyridine-2-sulfinate | 2172496-82-9 | 5-NHCO₂(t-Bu), 2-SO₂⁻ | Carbamate sulfinate | C₁₁H₁₆LiN₂O₄S |

*Molecular formulas are inferred from nomenclature rules.

- Substituent Position Effects : The 2-chloro and 6-chloro isomers (Table 1) differ in the orientation of the chlorine atom on the pyridine ring. The 2-chloro derivative likely exhibits stronger electron-withdrawing effects at the ortho position, which may enhance electrophilicity at the sulfinate group compared to the 6-chloro analogue .

- Functional Group Variations: The tert-butoxycarbonylamino (Boc-protected amine) substituent in the third compound introduces steric bulk and alters solubility. Such derivatives are often employed in peptide synthesis or where amine protection is critical .

Physicochemical Properties

- Solubility : Lithium sulfinates are generally polar and soluble in polar aprotic solvents (e.g., DMF, DMSO). The 2-chloro derivative may exhibit lower solubility in water compared to the Boc-protected analogue due to reduced hydrogen-bonding capacity.

- Stability : Chloropyridine sulfinates are sensitive to moisture and light, requiring storage under inert conditions. The Boc-protected variant likely offers enhanced air stability due to the protective carbamate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.